molecular formula C8H8BrNO B12449856 1-(2-Bromopyridin-3-yl)propan-1-one

1-(2-Bromopyridin-3-yl)propan-1-one

Cat. No.: B12449856
M. Wt: 214.06 g/mol
InChI Key: OCCZPCHSJVFQJD-UHFFFAOYSA-N
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Description

1-(2-Bromopyridin-3-yl)propan-1-one is a brominated pyridine derivative with a propanone moiety. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The compound is synthesized via established methods involving bromination and ketone formation, as noted in protocols for analogous structures . Its structural features—a pyridine ring with a bromine substituent at the 2-position and a ketone group at the propan-1-one chain—confer reactivity in cross-coupling reactions and ligand coordination, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(2-bromopyridin-3-yl)propan-1-one

InChI

InChI=1S/C8H8BrNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5H,2H2,1H3

InChI Key

OCCZPCHSJVFQJD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromopyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-pyridinylpropan-1-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: In industrial settings, the production of 1-(2-Bromopyridin-3-yl)propan-1-one may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromopyridin-3-yl)propan-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-3-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
1-(2-Bromopyridin-3-yl)propan-1-one 2-Bromo, 3-pyridinyl, propan-1-one C₈H₈BrNO Cross-coupling precursor
1-(5-Bromopyridin-3-yl)propan-2-one 5-Bromo, 3-pyridinyl, propan-2-one C₈H₈BrNO Positional isomer; altered reactivity
1-(4-Hydroxyphenyl)propan-1-one 4-Hydroxyphenyl, propan-1-one C₉H₁₀O₂ Phenolic analog; antimicrobial uses
1-(Pyridin-2-yl)-propan-1-one Pyridin-2-yl, propan-1-one, benzyl groups C₁₅H₁₅NO Ligand in coordination chemistry

Key Findings :

  • Positional Isomerism : The 5-bromo analog (propan-2-one) exhibits distinct reactivity due to the ketone group’s position, influencing its participation in nucleophilic additions .
  • Functional Group Impact : Replacement of bromine with hydroxyl (e.g., 1-(4-hydroxyphenyl)propan-1-one) reduces electrophilicity but enhances hydrogen-bonding capacity, affecting solubility and biological activity .
  • Aromatic Substituents : Benzyl and phenyl additions (e.g., in 1-(pyridin-2-yl)-propan-1-one derivatives) increase steric bulk, altering binding affinities in catalytic applications .

Biological Activity

1-(2-Bromopyridin-3-yl)propan-1-one is a brominated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the bromine atom and the carbonyl group in its structure contributes to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-Bromopyridin-3-yl)propan-1-one is C8H8BrN, with a molecular weight of approximately 214.06 g/mol. Its structure includes a brominated pyridine ring attached to a propan-1-one moiety, which plays a crucial role in its biological activity.

The biological activity of 1-(2-Bromopyridin-3-yl)propan-1-one is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The bromine atom can participate in halogen bonding, enhancing binding affinity and specificity toward target molecules. This compound may modulate various biological pathways, including those involved in inflammation, neurotransmission, and cellular signaling.

Antimicrobial Properties

Research indicates that compounds similar to 1-(2-Bromopyridin-3-yl)propan-1-one exhibit significant antimicrobial activity. For instance, studies have shown that brominated pyridine derivatives can inhibit the growth of various bacterial strains, suggesting potential applications as antimicrobial agents.

Anticancer Activity

Preliminary studies have indicated that 1-(2-Bromopyridin-3-yl)propan-1-one may possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is needed to elucidate the specific pathways affected by this compound .

Study on Binding Affinity

A study investigated the interaction of a related brominated compound with human serum albumin (HSA). It was found that the compound exhibited moderate to strong binding affinity to HSA, which is crucial for understanding its pharmacokinetic behavior in biological systems. The study utilized multi-spectroscopic techniques to analyze the binding interactions and predicted drug-like properties, noting no mutagenicity but potential hepatotoxicity .

Evaluation of Pharmacological Effects

Another research effort focused on evaluating the pharmacological effects of similar brominated pyridine compounds. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs), indicating anti-inflammatory potential. The results highlighted the need for further exploration into the therapeutic applications of these compounds in inflammatory diseases .

Data Summary

Aspect Details
Molecular Formula C8H8BrN
Molecular Weight 214.06 g/mol
Biological Activities Antimicrobial, Anticancer
Mechanism Interaction with enzymes/receptors; modulation of signaling pathways
Binding Affinity Moderate to strong with human serum albumin
Potential Toxicity No mutagenicity; potential hepatotoxicity

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